Cas no 32250-84-3 (Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-)

Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-
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Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FX-0048-50G |
1-(2-methoxyphenyl)-1-phenylethan-1-ol |
32250-84-3 | >95% | 50g |
£6600.00 | 2023-09-09 | |
Key Organics Ltd | FX-0048-1G |
1-(2-methoxyphenyl)-1-phenylethan-1-ol |
32250-84-3 | >95% | 1g |
£330.00 | 2023-09-09 | |
Key Organics Ltd | FX-0048-5G |
1-(2-methoxyphenyl)-1-phenylethan-1-ol |
32250-84-3 | >95% | 5g |
£990.00 | 2023-09-09 | |
Key Organics Ltd | FX-0048-25G |
1-(2-methoxyphenyl)-1-phenylethan-1-ol |
32250-84-3 | >95% | 25g |
£3630.00 | 2023-09-09 | |
Key Organics Ltd | FX-0048-0.5G |
1-(2-methoxyphenyl)-1-phenylethan-1-ol |
32250-84-3 | >95% | 0.5g |
£215.00 | 2023-09-09 | |
Key Organics Ltd | FX-0048-10G |
1-(2-methoxyphenyl)-1-phenylethan-1-ol |
32250-84-3 | >95% | 10g |
£1650.00 | 2023-09-09 | |
Key Organics Ltd | FX-0048-100G |
1-(2-methoxyphenyl)-1-phenylethan-1-ol |
32250-84-3 | >95% | 100g |
£12375.00 | 2023-09-09 |
Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-に関する追加情報
Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- (CAS No. 32250-84-3): A Comprehensive Overview in Modern Chemical Biology
Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 32250-84-3, is a complex organic compound with significant implications in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both methoxy and phenyl groups in its molecular framework imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.
The structural composition of Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- includes a benzene ring substituted with a methoxy group at the 2-position and an α-methyl group at the α-position of the phenyl ring. This arrangement not only contributes to its distinct spectroscopic and chromatographic behavior but also influences its reactivity and interaction with biological systems. The compound's solubility profile, particularly in polar organic solvents, makes it suitable for various biochemical assays and synthetic reactions.
In recent years, the study of Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- has been increasingly linked to advancements in medicinal chemistry. Researchers have explored its utility as a building block in the synthesis of more complex molecules, including potential pharmacophores for novel therapeutic agents. The compound's ability to undergo selective modifications at multiple sites has opened up avenues for designing molecules with tailored biological activities.
One of the most intriguing aspects of Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- is its role in the development of bioactive molecules. Recent studies have demonstrated its incorporation into various scaffolds that exhibit promising pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The methoxy and phenyl groups provide favorable interactions with target proteins, enhancing binding affinity and efficacy.
The synthesis of Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- involves multi-step organic transformations that highlight the compound's synthetic versatility. Advanced catalytic methods have been employed to achieve high yields and purity, making it a reliable starting material for further chemical modifications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups while maintaining the integrity of the core structure.
The pharmacokinetic behavior of compounds derived from Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- has also been a focus of recent research. Studies have examined how structural modifications influence metabolic stability and bioavailability. The presence of the methoxy group can affect metabolic pathways, potentially leading to improved pharmacokinetic profiles compared to simpler analogs. This knowledge is crucial for optimizing drug candidates during the preclinical phase.
In addition to its pharmaceutical applications, Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- has found utility in materials science and industrial chemistry. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a precursor for liquid crystals and conductive polymers, which could revolutionize display technologies and other electronic applications.
The environmental impact of synthesizing and utilizing Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- is another area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. Solvent-free reactions and catalytic processes have been optimized to reduce the ecological footprint associated with producing this compound.
The future directions for research on Benzenemethanol, 2-methoxy-α-methyl-α-phenyl- are vast and exciting. Continued exploration of its derivatives could lead to breakthroughs in treating currently untreatable diseases. Furthermore, interdisciplinary approaches combining computational chemistry with experimental synthesis will likely accelerate the discovery process.
In conclusion, Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-, CAS No. 32250-84-3, represents a fascinating compound with diverse applications across chemical biology and pharmaceutical science. Its complex structure offers numerous opportunities for innovation, from drug development to advanced materials. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical biology.
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